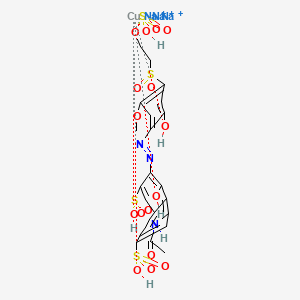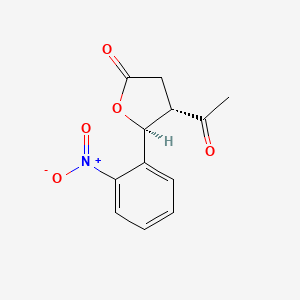
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- is a synthetic organic compound that belongs to the furanone family Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a suitable nitrophenyl-substituted precursor with an acetylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
化学反应分析
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might yield various oxidized products.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May have biological activity, such as antimicrobial or anti-inflammatory properties, making it useful in biological research.
Industry: Could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- would depend on its specific interactions with molecular targets. The nitrophenyl group might interact with enzymes or receptors, while the furanone ring could participate in various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
相似化合物的比较
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the nitro group, which may result in different chemical and biological properties.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)-: The nitro group is in a different position, which could affect its reactivity and applications.
Uniqueness
The presence of the o-nitrophenyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(o-nitrophenyl)-, (E)- makes it unique compared to other furanone derivatives. This structural feature may impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88220-91-1 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
(4S,5S)-4-acetyl-5-(2-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-7(14)9-6-11(15)18-12(9)8-4-2-3-5-10(8)13(16)17/h2-5,9,12H,6H2,1H3/t9-,12-/m1/s1 |
InChI 键 |
GPCSMDVQFFHPLJ-BXKDBHETSA-N |
手性 SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
CC(=O)C1CC(=O)OC1C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


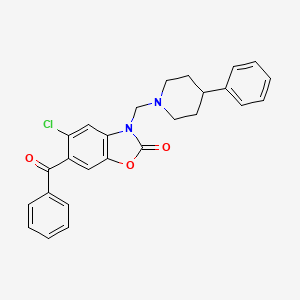
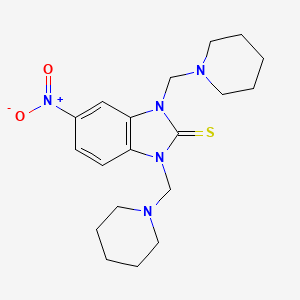


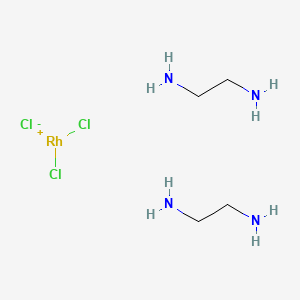
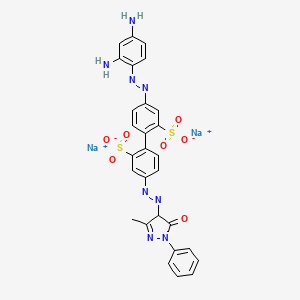
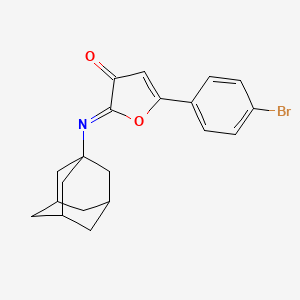
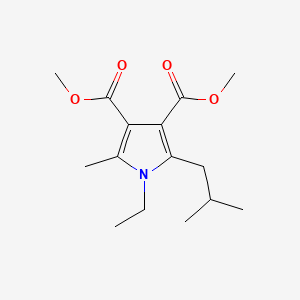
![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)
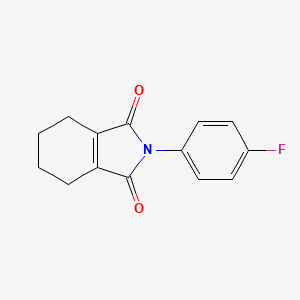
![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)


